4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide
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Overview
Description
4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core substituted with methoxy, dimethyl, and pyrimidinyl groups, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a suitable aromatic precursor, such as 4-methoxy-2,5-dimethylbenzenesulfonyl chloride, using chlorosulfonic acid or sulfur trioxide in the presence of a base like pyridine.
Substitution Reactions: The introduction of the pyrimidinyl group is achieved through nucleophilic substitution reactions. This involves reacting the benzenesulfonamide intermediate with 4-methyl-6-(pyrrolidin-1-yl)pyrimidine under conditions that facilitate the formation of the desired N-substituted product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for sulfonation and substitution reactions, as well as advanced purification methods like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy and methyl groups on the aromatic ring can undergo oxidation reactions, potentially forming hydroxylated or carboxylated derivatives.
Reduction: The sulfonamide group can be reduced to the corresponding amine under strong reducing conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Hydroxylated or carboxylated derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, this compound could be explored for its therapeutic potential. The presence of the sulfonamide group is indicative of possible antibacterial or antifungal activity, while the pyrimidinyl group suggests potential interactions with nucleic acid-related enzymes.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for industrial synthesis.
Mechanism of Action
The mechanism of action of 4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The sulfonamide group could mimic natural substrates of enzymes, while the pyrimidinyl group could interact with nucleic acids or related proteins.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-2,5-dimethylbenzenesulfonamide: Lacks the pyrimidinyl group, making it less versatile in biological applications.
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide: Lacks the methoxy and dimethyl groups, potentially altering its chemical reactivity and biological activity.
Uniqueness
4-methoxy-2,5-dimethyl-N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrimidinyl groups allows for diverse interactions and applications, setting it apart from simpler analogs.
Properties
IUPAC Name |
4-methoxy-2,5-dimethyl-N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O3S/c1-13-10-17(14(2)9-16(13)26-4)27(24,25)20-12-18-21-15(3)11-19(22-18)23-7-5-6-8-23/h9-11,20H,5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOSKDKIXSOBRRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)NCC2=NC(=CC(=N2)N3CCCC3)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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